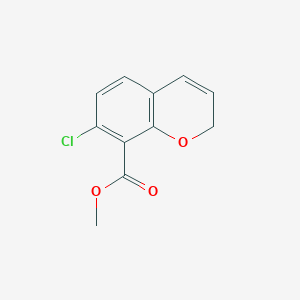

methyl 7-chloro-2H-chromene-8-carboxylate

Description

Significance of the 2H-Chromene Scaffold in Heterocyclic Chemistry and Biomedical Research

The 2H-chromene scaffold, a bicyclic system consisting of a benzene (B151609) ring fused to a pyran ring, is a privileged structure in medicinal chemistry. nih.gov This structural motif is prevalent in a variety of natural products, including alkaloids, flavonoids, and tocopherols, which underscores its biological relevance. nih.gov The inherent stability and synthetic accessibility of the chromene nucleus have made it an attractive template for the design and discovery of new drug candidates. nih.govrsc.org

Research has demonstrated that derivatives of 2H-chromene possess an extensive range of pharmacological activities. nih.gov These compounds are recognized as key elements in medicinal chemistry due to their diverse therapeutic potential. nih.gov The broad spectrum of biological activities associated with the 2H-chromene ring system has solidified its importance in biomedical research, driving continuous exploration of its synthetic derivatives.

Table 1: Selected Biological Activities of 2H-Chromene Derivatives

| Biological Activity | Description |

|---|---|

| Anticancer | Derivatives have shown potent cytotoxic effects against various cancer cell lines, including melanoma, prostate, and glioma. researchgate.net Some act as tubulin polymerization inhibitors. |

| Antimicrobial | Chromenes exhibit significant activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. nih.govislandarchives.ca |

| Anti-inflammatory | Certain chromene derivatives have been identified as possessing anti-inflammatory properties. nih.gov |

| Antiviral | The scaffold has been used to develop agents with activity against viruses such as HIV. nih.gov |

| Anticholinesterase | Some derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), relevant to Alzheimer's disease. nih.gov |

| MAO Inhibition | Monoamine oxidase (MAO) inhibitory activity has been reported, suggesting potential applications in neurological disorders. nih.gov |

Overview of Halogenated Chromene Analogs in Scientific Inquiry

The introduction of halogen atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. In the context of chromenes, halogenated analogs have been the subject of significant scientific inquiry.

Studies have shown that the incorporation of halogen atoms, particularly chlorine, into the chromene scaffold can potentiate its biological activity. For instance, certain halogenated 3-nitro-2H-chromenes have demonstrated potent efficacy against multidrug-resistant bacteria, with the degree of halogenation correlating with increased antibacterial activity. Research on halogenated 4H-benzo[h]chromene derivatives has indicated that substitution with specific halogen groups can increase antitumor activity against various cell lines. The synthesis of compounds like (7-chloro-2-oxo-2H-chromen-4-yl)methyl diethylcarbamodithioate and 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (B1228818) further highlights the continued interest in chloro-substituted chromenes for developing new chemical entities. nih.govmdpi.com This strategic use of halogens continues to be a pivotal aspect of chromene-related research.

Research Gaps and Future Directions for 8-Carboxylate-Substituted Chromenes

The current body of research on chromene derivatives shows a significant focus on substitutions at the 2, 3, 4, and 7 positions, while the 8-position remains less explored, particularly concerning carboxylate functionalities. While chromene-8-carboxylic acids have been synthesized, often as intermediates or analogs of natural products, a systematic investigation into the corresponding esters and their biological potential is a clear research gap. researchgate.net

The limited exploration of 8-carboxylate-substituted chromenes presents a valuable opportunity for future research. Key future directions should include:

Development of Synthetic Methodologies : Establishing efficient and versatile synthetic routes to access 8-carboxylate-substituted chromenes, including the specific target methyl 7-chloro-2H-chromene-8-carboxylate, is a primary objective. This would enable the creation of a library of analogs with diverse substituents on the chromene core.

Structure-Activity Relationship (SAR) Studies : A systematic study of 8-carboxylate chromene derivatives would be crucial. This would involve synthesizing analogs with different ester groups (e.g., ethyl, propyl) and varied substitution patterns on the aromatic ring to elucidate clear SARs for specific biological targets.

Biological Screening : Given the wide range of activities exhibited by the chromene scaffold, these novel 8-carboxylate derivatives should be screened against a diverse panel of biological targets. This could include assays for anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.

Chemical Probe Development : The ester functionality at the 8-position provides a handle for further chemical modification, allowing for the potential development of chemical probes, fluorescent labels, or drug conjugates to study biological systems.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9ClO3 |

|---|---|

Molecular Weight |

224.64 g/mol |

IUPAC Name |

methyl 7-chloro-2H-chromene-8-carboxylate |

InChI |

InChI=1S/C11H9ClO3/c1-14-11(13)9-8(12)5-4-7-3-2-6-15-10(7)9/h2-5H,6H2,1H3 |

InChI Key |

HQMMMSHMAMOSAR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC2=C1OCC=C2)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 7 Chloro 2h Chromene 8 Carboxylate and Structural Analogs

Retrosynthetic Analysis and Key Disconnections for the 2H-Chromene-8-Carboxylate Core

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. For the methyl 7-chloro-2H-chromene-8-carboxylate core, the primary disconnections focus on the formation of the dihydropyran ring.

The most logical disconnections are at the C-O and C-C bonds that form the heterocyclic ring. A C-O bond disconnection (path A) leads to a substituted phenol (B47542) precursor. A subsequent C-C bond disconnection (path B) then reveals a substituted salicylaldehyde (B1680747) and a three-carbon component, often derived from an α,β-unsaturated carbonyl compound or its synthetic equivalent. This approach is common in strategies like the Knoevenagel condensation followed by an intramolecular oxa-Michael addition.

Alternatively, disconnecting the C2-C3 bond and the ether linkage suggests a pathway starting from a phenol and a propargyl derivative, a strategy often employed in transition-metal-catalyzed cycloisomerization reactions. researchgate.net The presence of the chloro and carboxylate groups on the aromatic ring dictates the choice of a correspondingly substituted phenol as the primary starting material. The key is to select disconnections that lead to readily available and reactive precursors, allowing for a convergent and efficient synthesis.

Classical and Contemporary Approaches to 2H-Chromene Ring Formation

The construction of the 2H-chromene ring system can be achieved through several established and modern methodologies, primarily involving the reaction of a phenolic precursor with a suitable three-carbon synthon.

The condensation of substituted phenols, particularly salicylaldehydes, with various carbonyl compounds or their equivalents is a cornerstone of chromene synthesis. A versatile three-component reaction involves the condensation of salicylaldehydes, amines, and alkenyl boronic acids. nih.govorganic-chemistry.org This process initially forms an aminophenol intermediate, which upon heating, undergoes cyclization to yield the 2H-chromene product. nih.gov This method is notable for its ability to tolerate a range of substituents on the salicylaldehyde ring.

Another prominent cyclocondensation strategy is the reaction of salicylaldehydes with α,β-unsaturated nitriles, such as acrylonitrile. This annulative condensation is effectively mediated by bases like 4-dimethylaminopyridine (B28879) (DMAP) to produce 3-cyano-2H-chromenes in high yields. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| Salicylaldehyde | Alkenyl Boronic Acid/Amine | Heat | 2-Substituted-2H-chromene | nih.gov |

| Salicylaldehyde | Acrylonitrile | DMAP | 3-Cyano-2H-chromene | organic-chemistry.org |

The Knoevenagel condensation is a powerful tool for C-C bond formation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.org For the synthesis of 2H-chromene-8-carboxylates, this strategy typically begins with the condensation of a substituted salicylaldehyde with an active methylene compound like malononitrile, ethyl cyanoacetate, or ethyl acetoacetate. msu.eduresearchgate.net

This initial condensation is followed by an intramolecular oxa-Michael addition (cyclization) to form the chromene ring. mdpi.comchemmethod.com The reaction is often performed as a one-pot, tandem, or domino sequence. Various catalysts, including weak organic bases like piperidine (B6355638) or DBU, and even enzymes like lipoprotein lipase, have been employed to facilitate this transformation. mdpi.comresearchgate.net The choice of the active methylene compound determines the substitution pattern at the C3 and C4 positions of the resulting chromene. For instance, using 1,3-bis(arylsulfonyl)propenes with salicylaldehydes under organocatalysis yields 3-sulfonyl-2-sulfonylmethyl-2H-chromenes. mdpi.com

| Salicylaldehyde Derivative | Active Methylene Compound | Catalyst | Product Type | Reference |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Enone adduct | wikipedia.org |

| Salicylaldehydes | 1,3-bis(p-tolylsulfonyl)propene | DBU | 3-Tosyl-2-(tosylmethyl)-2H-chromene | mdpi.com |

| Salicylaldehydes | Malononitrile/2-Naphthol | MOF-5 | 2-Amino-4H-chromene | chemmethod.com |

| Salicylaldehydes | Ethyl trifluoroacetoacetate | Silica-immobilized L-proline | 2-(Trifluoromethyl)-2H-chromene-3-carboxylate | msu.edu |

Catalytic Synthesis Protocols for Halogenated Chromenes

Catalysis offers a means to achieve higher efficiency, selectivity, and milder reaction conditions in the synthesis of halogenated chromenes. Both transition metals and organocatalysts have been extensively utilized for this purpose. msu.edu

Transition metals are highly effective in catalyzing the formation of the 2H-chromene ring, often through the activation of alkynes or other unsaturated systems. msu.edursc.org

Gold and Silver Catalysis: Gold catalysts, such as Ph3PAuNTf2, can efficiently catalyze the cycloisomerization of aryl propargyl ethers into 2H-chromenes under mild conditions, tolerating a wide variety of functional groups. msu.edu Silver salts have been used to activate other catalysts in similar cycloisomerization reactions. msu.edu

Rhenium Catalysis: Rhenium carbonyl complexes, like Re(CO)5Cl, have been used for the one-pot cyclocondensation of phenols and 2-methyl-3-butyn-2-ol, affording 2,2-dimethyl-2H-chromenes in moderate to good yields. msu.edu

Rhodium Catalysis: Rhodium(III) catalysts can achieve a redox-neutral synthesis of 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones via a C-H activation/[3 + 3] annulation strategy. organic-chemistry.org

Nickel Catalysis: Inexpensive nickel catalysts facilitate the coupling of 2-ethoxy-2H-chromenes with boronic acids, providing a modular route to a wide range of 2-substituted-2H-chromenes. organic-chemistry.org

Iron Catalysis: Iron(III) chloride has been shown to catalyze the cyclization of 2-propargylphenol derivatives, yielding 2H-chromenes with good yields and selectivity. msu.edu

| Catalyst System | Reaction Type | Substrates | Reference |

| Ph3PAuNTf2 (Gold) | Cycloisomerization | Aryl propargyl ethers | msu.edu |

| Re(CO)5Cl (Rhenium) | Cyclocondensation | Phenols and alkynols | msu.edu |

| Rh(III) (Rhodium) | C-H activation/[3 + 3] annulation | N-phenoxyacetamides | organic-chemistry.org |

| Ni(0) (Nickel) | Cross-coupling | 2-Ethoxy-2H-chromenes and boronic acids | organic-chemistry.org |

| FeCl3 (Iron) | Cyclization | 2-Propargylphenols | msu.edu |

Metal-free catalytic systems have gained prominence as a sustainable alternative for chromene synthesis. msu.edu

Organocatalysis: Chiral organocatalysts, such as those derived from L-proline, can facilitate asymmetric tandem oxa-Michael-Henry reactions between salicylaldehydes and nitroalkenes to produce enantiomerically enriched 3-nitro-2H-chromenes. msu.eduorganic-chemistry.org Simple bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective for promoting cascade reactions leading to polysubstituted chromenes. mdpi.com

Brønsted/Lewis Acid/Base Catalysis: Lewis acids like ytterbium triflate (Yb(OTf)3) can catalyze the two-step synthesis of 2,2-dimethyl-2H-chromenes from salicylaldehydes and olefins. msu.edu Boron trifluoride etherate (BF3·OEt2) promotes the coupling of triorganoindium reagents with chromene acetals. organic-chemistry.org Simple bases such as potassium carbonate (K2CO3) have been used in solvent-free ball milling conditions for the cascade oxa-Michael-Henry reaction to form 3-nitro-2H-chromenes. organic-chemistry.org

These catalytic methods provide a broad and powerful toolkit for the synthesis of this compound and other structurally diverse halogenated chromenes, enabling precise control over substitution patterns and, in some cases, stereochemistry.

Stereoselective Synthesis of Enantiopure 2H-Chromene-8-Carboxylates

The development of asymmetric methods to synthesize enantiopure 2H-chromenes is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Various strategies have been established to achieve high levels of enantioselectivity in the synthesis of the chromene scaffold. researchgate.net

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of 2H-chromene derivatives. msu.edu For instance, a highly enantioselective domino oxa-Michael-Mannich- ijpsjournal.comresearchgate.net-amino rearrangement reaction has been developed using diarylprolinol silyl (B83357) ether as a catalyst. This reaction, involving N-tosylsalicylimines and α,β-unsaturated aldehydes, produces N-tosylimines-chromenes with excellent yields and enantioselectivity. organic-chemistry.org Another notable method is the asymmetric tandem oxa-Michael-Henry reaction of salicylaldehydes with conjugated nitroalkenes. organic-chemistry.org This reaction, catalyzed by an easily accessible L-proline-derived aminocatalyst, yields 2-alkyl/aryl-3-nitro-2H-chromenes with high enantioselectivity in short reaction times. organic-chemistry.org

Transition metal catalysis also provides effective routes to chiral chromenes. Copper-catalyzed asymmetric hydroamination of 2H-chromenes has been reported to produce optically enriched 4-amino chromenes with excellent enantioselectivity. researchgate.net Similarly, a highly regioselective asymmetric hydroboration of 2H-chromenes catalyzed by a CuCl and diphosphine ligand complex yields chiral 3-boryl chromans, which are valuable intermediates, with excellent enantioselectivities (up to 96% ee). researchgate.net

The following table summarizes key findings in the stereoselective synthesis of 2H-chromene analogs.

| Catalyst/Method | Reactants | Product Type | Yield | Enantioselectivity (ee) |

| L-proline derived aminocatalyst | Salicylaldehyde, Conjugated nitroalkene | 2-Alkyl/aryl-3-nitro-2H-chromenes | Good | Excellent |

| Diarylprolinol silyl ether | N-tosylsalicylimines, α,β-unsaturated aldehydes | N-tosylimines-chromenes | Excellent | Excellent |

| CuCl/(R,R)-Ph-BPE | 2H-chromenes, Allylic phosphate (B84403) | 4-Allyl chromanes | Up to 91% | Up to 99% |

| Cu/(R)-DTBM-SEGPHOS | 2H-chromenes, Hydrosilanes | 4-Amino chromenes | 50-88% | 59-99% |

| CuCl/(S,R)-DuanPhos | 2H-chromenes | 3-Boryl chromans | Good | Up to 96% |

| Hydroxorhodium/chiral diene | 2H-chromenes, Arylboronic acids | 3-Arylchromanes | High | High |

This table presents a summary of data from referenced studies on the synthesis of various 2H-chromene derivatives and related structures. organic-chemistry.orgresearchgate.net

Green Chemistry Principles and Sustainable Routes for Chromene Synthesis

The synthesis of chromene derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. ijpsjournal.comyale.edu Traditional synthetic methods often involve toxic reagents, hazardous organic solvents, and significant waste generation. ijpsjournal.comnih.gov In response, researchers have developed more sustainable and eco-friendly protocols. ijpsjournal.com

Key green chemistry principles applied to chromene synthesis include waste prevention, maximizing atom economy, and using safer solvents and catalysts. ijpsjournal.comyale.edu The development of one-pot, multi-component reactions is a prime example of these principles in action, as they are inherently more efficient and generate less waste. researchgate.net

Sustainable routes for chromene synthesis often employ alternative energy sources and environmentally benign reaction media. Microwave irradiation and ultrasound-assisted synthesis have been shown to accelerate reactions, leading to higher yields in shorter times while reducing energy consumption. nih.govresearchgate.netnih.gov The use of greener solvents, such as water or ethanol (B145695), or even solvent-free conditions, significantly reduces the environmental impact of the synthesis. ijpsjournal.comresearchgate.net For example, a microwave-assisted, catalyst-free synthesis of substituted 2H-chromenes in ethanol has been reported as a rapid and eco-friendly method. nih.gov

The choice of catalyst is another critical aspect of green chromene synthesis. There is a growing interest in using sustainable, non-toxic, and reusable catalysts. nih.gov Examples include the use of naturally derived catalysts, such as Bael Fruit Extract (BFE), or modified natural materials like nanoporous Na-montmorillonite perchloric acid. ijpsjournal.comresearchgate.net Disodium ethyl (phenyl) amino phosphate (DSEAP) has been identified as a cost-effective, non-toxic, and reusable catalyst for preparing chromene derivatives, aligning with green chemistry principles. researchgate.net

The following table compares traditional and green synthetic routes for chromene derivatives.

| Parameter | Traditional Synthesis | Green Synthesis |

| Solvents | Often hazardous organic solvents (e.g., toluene, DMF) | Water, ethanol, solvent-free conditions ijpsjournal.comresearchgate.net |

| Catalysts | Stoichiometric reagents, toxic metal catalysts | Reusable catalysts, organocatalysts, natural catalysts ijpsjournal.comresearchgate.net |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, ultrasound researchgate.netnih.gov |

| Reaction Time | Often several hours to days | Reduced, often minutes to a few hours researchgate.netnih.gov |

| Waste Generation | Higher, due to multi-step processes and solvent use | Minimized through one-pot reactions and reusable components ijpsjournal.comresearchgate.net |

| Atom Economy | Can be low | Generally higher in multi-component reactions researchgate.net |

This table provides a comparative overview based on principles and examples found in the cited literature. ijpsjournal.comresearchgate.netresearchgate.netnih.govresearchgate.net

Chemical Reactivity and Derivatization Strategies of Methyl 7 Chloro 2h Chromene 8 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Chromene Core

The benzene (B151609) ring of the 2H-chromene core is susceptible to electrophilic aromatic substitution. The outcome of such reactions is directed by the existing substituents. The ether oxygen at position 1 is a strong activating group and is ortho-, para- directing. Conversely, the chloro group at C-7 and the methyl carboxylate at C-8 are deactivating, electron-withdrawing groups. The chloro group is ortho-, para- directing, while the carboxylate group is a meta- director.

Given these competing influences, electrophilic attack is most likely to occur at the C-6 position, which is para to the strongly activating ether oxygen and not sterically hindered. The C-5 position is also activated (ortho to the ether oxygen) but is sterically more hindered.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Groups Influencing Position | Predicted Reactivity |

| C-5 | ortho to ether (activating), meta to chloro (deactivating), meta to ester (deactivating) | Moderately Favorable |

| C-6 | para to ether (activating), ortho to chloro (deactivating) | Most Favorable |

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group (-NO₂) predominantly at the C-6 position.

Halogenation: Reactions with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (like FeBr₃ or AlCl₃) are expected to yield the 6-halo derivative. mt.com The choice of catalyst is crucial for activating the halogen to act as an electrophile. mt.com

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring. nih.govmt.comstudymind.co.ukmasterorganicchemistry.com Due to the deactivating nature of the chloro and ester groups, these reactions might require harsh conditions. The alkylation reaction is also prone to carbocation rearrangements and polyalkylation, which can complicate the product mixture. masterorganicchemistry.com Friedel-Crafts acylation, using an acyl halide or anhydride (B1165640) with a Lewis acid, would likely yield a ketone at the C-6 position. studymind.co.uk

Nucleophilic Substitution and Cross-Coupling Reactions at the C-7 Chloro Position

The chlorine atom at the C-7 position is an aryl halide, which is generally unreactive towards traditional nucleophilic aromatic substitution (SNAr) unless the ring is highly activated by electron-withdrawing groups. However, it is an excellent handle for transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgyoutube.com This provides a direct route to 7-amino-2H-chromene derivatives. nih.gov The choice of phosphine (B1218219) ligand is critical for the reaction's success and scope. youtube.com

Suzuki Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the C-7 position.

Heck Coupling: This reaction involves the coupling of the aryl halide with an alkene to form a substituted alkene at the C-7 position.

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, providing a pathway to 7-alkynyl-2H-chromene derivatives.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions at C-7

| Reaction Name | Coupling Partner | Product Functional Group | Catalyst/Ligand System (Typical) |

| Buchwald-Hartwig | Amine (R₂NH) | 7-Amino (-NR₂) | Pd₂(dba)₃ / BINAP or XPhos |

| Suzuki | Boronic Acid (RB(OH)₂) | 7-Aryl/Alkyl (-R) | Pd(PPh₃)₄ |

| Heck | Alkene (CH₂=CHR) | 7-Vinyl (-CH=CHR) | Pd(OAc)₂ / P(o-tol)₃ |

| Sonogashira | Alkyne (RC≡CH) | 7-Alkynyl (-C≡CR) | Pd(PPh₃)₂Cl₂ / CuI |

Transformations of the C-8 Ester Moiety to Other Functional Groups

The methyl ester group at the C-8 position is a versatile functional group that can be converted into a variety of other moieties through standard organic transformations.

Hydrolysis: The ester can be hydrolyzed to a carboxylic acid under either acidic or basic (saponification) conditions. The resulting 7-chloro-2H-chromene-8-carboxylic acid can serve as a precursor for further reactions, such as amide bond formation.

Reduction: The ester can be reduced to a primary alcohol. libretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as sodium borohydride (B1222165) is generally not reactive enough to reduce esters. libretexts.orgdavuniversity.org This would yield (7-chloro-2H-chromen-8-yl)methanol.

Amidation: The ester can be converted directly to an amide by heating with an amine (aminolysis), although this reaction can be slow. A more common approach involves first hydrolyzing the ester to the carboxylic acid, which is then coupled with an amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Grignard Reaction: Reaction with excess Grignard reagent (RMgX) would lead to the formation of a tertiary alcohol, where two identical 'R' groups from the Grignard reagent are added to the carbonyl carbon.

Ring-Opening and Rearrangement Pathways of the 2H-Chromene Nucleus

The 2H-chromene nucleus, while generally stable, can undergo ring-opening or rearrangement reactions under specific conditions.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the ether oxygen can be protonated, which can facilitate the cleavage of the C-O bond. nih.govyoutube.comkhanacademy.org This can lead to the formation of a resonance-stabilized carbocation, which can then be trapped by a nucleophile, leading to various ring-opened products.

Thermal Rearrangement: At elevated temperatures, certain substituted chromenes can undergo rearrangement reactions. nih.gov For instance, thermal rearrangements of chromeno[2,3-b]pyridines have been reported to proceed via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, leading to novel heterocyclic systems. nih.govresearchgate.net While not directly studied on the title compound, similar pathways could potentially be induced under thermal stress.

Photochemical Ring Opening: A characteristic reaction of many 2H-chromenes is photochemical ring-opening upon irradiation with UV light. This process involves the cleavage of the C2-O bond, leading to the formation of a colored, open-chain merocyanine-type structure. This phenomenon is known as photochromism. rsc.orgnih.govresearchgate.netresearchgate.net

[4+2] Annulation and Hetero-Diels-Alder Reactions Involving the Chromene System

The Diels-Alder reaction is a powerful tool for forming six-membered rings through a [4+2] cycloaddition. wikipedia.orgmasterorganicchemistry.com The diene component of the 2H-chromene system (C4a, C5, C6, C7) is part of an aromatic ring and is therefore generally unreactive in Diels-Alder reactions, as this would require disruption of the aromaticity.

However, the double bond within the pyran ring (C3-C4) could potentially act as a dienophile in a Diels-Alder reaction with a suitable diene. The reactivity would be influenced by the substituents on the chromene ring.

Alternatively, the 2H-chromene system can be the product of a [4+2] annulation. For example, ortho-quinone methides, which can be generated in situ from salicylaldehydes, can act as heterodienes in reactions with alkenes to form the 2H-chromene ring system. msu.edu

Hetero-Diels-Alder Reactions: In a hetero-Diels-Alder reaction, one or more atoms in the diene or dienophile are heteroatoms. wikipedia.orgresearchgate.net The C3-C4 double bond of the chromene could potentially react with a heterodienophile, or the system could react with a heterodiene. For instance, α,β-unsaturated imines (azadienes) can participate in inverse electron demand Diels-Alder reactions. nih.gov The electron-deficient nature of the pyran double bond in the title compound might allow it to react with an electron-rich diene. However, specific examples involving the 2H-chromene core as a reactant in such cycloadditions are not widely documented.

Photochemical and Electrochemical Reactivity Studies

Photochemical Reactivity: As mentioned in section 3.4, the most significant photochemical reaction of 2H-chromenes is the photo-induced ring-opening to form colored species. mdpi.com This photochromism is a reversible process, with the open form reverting to the closed, colorless chromene either thermally or upon irradiation with visible light. The efficiency and kinetics of this process are highly dependent on the substitution pattern of the chromene. nih.gov Studies on 2,2-diphenyl-5,6-benzo(2H)chromene using transient absorption and fluorescence spectroscopy have elucidated a simplified reaction scheme where photoexcitation leads to a Franck-Condon state, followed by rapid relaxation and a concerted ring-opening step from the excited state. rsc.orgresearchgate.net

Electrochemical Reactivity: The electrochemical behavior of chromene derivatives can be studied using techniques like cyclic voltammetry. researchgate.netscispace.comtheijes.com These studies provide information about the oxidation and reduction potentials of the molecule. The 2H-chromene core contains several electroactive sites. The electron-rich aromatic ring can be oxidized, while the electron-withdrawing ester group and the C=C double bond in the pyran ring could be sites of reduction.

Studies on substituted 2-amino-4H-chromone derivatives have shown that these compounds can be oxidized via a single irreversible one-electron process, often leading to dimerization. scispace.com The reduction process can involve a two-electron transfer to saturate a carbonyl bond. scispace.com For methyl 7-chloro-2H-chromene-8-carboxylate, one would expect an irreversible oxidation at a positive potential corresponding to the removal of an electron from the π-system of the benzene ring. The reduction process would likely involve the ester group at a negative potential. The exact potentials would be influenced by the chloro and ether substituents.

Structure Activity Relationship Sar Studies for Methyl 7 Chloro 2h Chromene 8 Carboxylate and Its Analogs

Impact of Substituents on the Chromene Scaffold and Pyran Ring Conformation on Activity

The biological activity of chromene derivatives is highly sensitive to the nature and position of substituents on the chromene scaffold. nih.gov Modifications at various positions can significantly alter the compound's potency and selectivity. For instance, in a series of 2,2-dimethyl-2H-chromene-based arylsulfonamides, the 2,2-dimethyl-2H-chromene motif was identified as a privileged structure, essential for its biological activity. nih.gov

The conformation of the pyran ring also plays a critical role in the biological activity of chromene derivatives. The 2H- and 4H-isomers of chromene, which differ in the position of the sp3 hybridized carbon in the pyran ring, exhibit distinct biological profiles. nih.gov The inherent fold along the oxygen-carbon axis in the 4H-chromene structure is a key determinant of its diverse biological activities. While specific conformational studies on methyl 7-chloro-2H-chromene-8-carboxylate are not extensively documented, it is understood that the substituents on the pyran ring can influence its conformation, which in turn affects how the molecule interacts with its biological target.

Substituents on the chromene scaffold can be broadly categorized based on their electronic and steric properties. The following table summarizes the general impact of different types of substituents on the biological activity of chromene derivatives.

| Substituent Type | General Impact on Activity |

| Electron-donating groups | Can increase electron density in the ring system, potentially enhancing interactions with electron-deficient biological targets. |

| Electron-withdrawing groups | Can decrease electron density, which may be favorable for interactions with electron-rich targets. |

| Bulky groups | Can provide steric hindrance, which may either enhance selectivity or reduce activity depending on the target's binding site topology. |

| Halogens | Can increase lipophilicity and introduce specific electronic interactions, such as halogen bonding. |

Role of the C-7 Chloro Group in Molecular Recognition and Interaction Profiles

The presence of a chlorine atom at the C-7 position of the chromene scaffold in this compound is expected to significantly influence its molecular recognition and interaction profiles. Halogen atoms, particularly chlorine, are known to play a crucial role in drug design by modulating a compound's physicochemical properties and its ability to interact with biological targets. nih.gov

The introduction of a chlorine atom can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target. nih.gov Furthermore, the chlorine atom can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site, such as an oxygen or nitrogen atom, on a biological macromolecule. This type of interaction can contribute significantly to the binding affinity and selectivity of a ligand for its target. nih.gov

Influence of the C-8 Carboxylate Moiety on Ligand-Target Interactions

The carboxylate moiety at the C-8 position of this compound is another key functional group that can significantly influence its interaction with biological targets. The ester group can act as a hydrogen bond acceptor, forming hydrogen bonds with amino acid residues such as arginine, lysine, or histidine in a protein's binding site. These interactions can play a crucial role in the orientation and stabilization of the ligand within the binding pocket.

Furthermore, the carboxylate group can be hydrolyzed in vivo to the corresponding carboxylic acid, which can have a different biological activity profile. Carboxylic acids are known to participate in strong ionic interactions with positively charged amino acid residues, which can lead to a significant increase in binding affinity. The potential for in vivo hydrolysis adds another layer of complexity to the SAR of this compound.

Stereochemical Implications in Chromene-Based Molecular Design

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. mdpi.com In the case of chromene derivatives, the presence of stereocenters can lead to the existence of enantiomers or diastereomers, which may exhibit different pharmacological properties.

For 2-substituted chromanes, the stereochemistry at the C-2 position is a key determinant of the conformation of the dihydropyran ring, which in turn influences the compound's biological activity. mdpi.com While this compound itself does not have a stereocenter in its core structure, the introduction of substituents at certain positions could create chiral centers.

In the design of chromene-based molecules, it is crucial to consider the potential for stereoisomerism and to evaluate the biological activity of individual stereoisomers. The synthesis of enantiomerically pure compounds is often necessary to maximize therapeutic efficacy and minimize potential side effects associated with an inactive or less active enantiomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chromene Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models can be used to predict the activity of new compounds, optimize lead compounds, and gain insights into the mechanism of action of a drug.

For chromene derivatives, QSAR studies have been employed to identify the key structural features that are important for their biological activity. nih.gov These studies typically involve the calculation of a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, and the use of statistical methods to correlate these descriptors with the observed biological activity.

A hypothetical QSAR study for a series of analogs of this compound could involve the following steps:

Data Set Selection: A series of analogs with variations at different positions of the chromene scaffold would be synthesized and their biological activity measured.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to develop a QSAR model that relates the descriptors to the biological activity.

Model Validation: The predictive ability of the QSAR model would be assessed using various validation techniques.

The insights gained from such a QSAR study could guide the design of new, more potent analogs of this compound. The following table lists some of the descriptors that could be used in a QSAR study of chromene derivatives.

| Descriptor Type | Examples |

| Electronic | Dipole moment, HOMO/LUMO energies, atomic charges |

| Steric | Molecular weight, molar refractivity, van der Waals volume |

| Hydrophobic | LogP, topological polar surface area (TPSA) |

| Topological | Connectivity indices, shape indices |

Pre Clinical Biological Activities and Mechanistic Investigations of Methyl 7 Chloro 2h Chromene 8 Carboxylate

Antineoplastic Mechanisms in Defined Cancer Cell Lines

Derivatives of the chromene scaffold have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. orientjchem.orgresearchgate.net The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression. nih.govtandfonline.com

For instance, various benzochromene derivatives have shown potent anti-proliferative activity against breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cell lines. tandfonline.com Some of these compounds were found to trigger cell cycle arrest at different phases (G1, S, or G2/M) and enhance the activity of caspases 3/7, key executioners of apoptosis. nih.govtandfonline.com The anti-tumor effects of certain chromene derivatives are also attributed to their ability to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent caspase-dependent apoptosis. researchgate.net

The following table summarizes the cytotoxic activity of several chromene and coumarin (B35378) derivatives against various cancer cell lines, providing an indication of the potential potency of this class of compounds.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|---|

| Benzo[f]chromene | Derivative 4g | MCF-7 | ~7.0 |

| Benzo[f]chromene | Derivative 4i | HCT-116 | ~2.0 |

| Benzo[f]chromene | Derivative 4q | HepG-2 | ~4.9 |

| 7-Hydroxycoumarin | Umbelliferone analog (I) | MCF-7 | 9.54 |

| 7-Hydroxycoumarin | Umbelliferone analog (II) | MCF-7 | 16.1 |

| Coumarin-containing ketone | Derivative (III) | MCF-7 | 0.47 |

IC50 values are approximate and sourced from various studies on chromene and coumarin derivatives for illustrative purposes. tandfonline.comsemanticscholar.org

Neurological Target Engagement and Pathway Analysis in Pre-clinical Models

Coumarin derivatives have been investigated for their neuroprotective properties, which are often linked to their anti-inflammatory and antioxidant activities. researchgate.netresearchgate.net These activities are crucial in mitigating oxidative damage and neuroinflammation, which are implicated in the pathophysiology of various neurodegenerative diseases. researchgate.net Some coumarin analogs have shown potential as inhibitors of neuronal enzymes such as monoamine oxidases (MAOs) and cholinesterases, which are key targets in the treatment of conditions like Parkinson's and Alzheimer's disease. mdpi.comnih.gov For example, certain 7-substituted coumarin derivatives have demonstrated multifunctional neuronal enzyme inhibitory profiles. mdpi.com

Further research is necessary to determine if methyl 7-chloro-2H-chromene-8-carboxylate interacts with these or other neurological targets and to elucidate the specific pathways involved.

Antioxidant Activities and Oxidative Stress Modulation

The chromene and coumarin skeletons are recognized for their antioxidant properties. biointerfaceresearch.commdpi.comresearchgate.net This activity is generally attributed to their ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. researchgate.net The antioxidant potential of these compounds is influenced by the substitution pattern on the chromene ring.

Studies on various chromene derivatives have demonstrated their capacity to act as potent radical scavengers in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. biointerfaceresearch.com The presence of hydroxyl groups and other electron-donating substituents on the aromatic ring typically enhances the antioxidant activity.

The table below presents the antioxidant activity of representative chromene derivatives, highlighting the potential of this chemical class in modulating oxidative stress.

| Compound Class | Specific Derivative | Antioxidant Assay | Activity (IC50 or % Inhibition) |

|---|---|---|---|

| 4H-Chromene | Various synthesized derivatives | DPPH Radical Scavenging | Good to excellent inhibition compared to ascorbic acid |

| 3-Substituted-2H-chromene-2-thiones | (8-methoxy-2-thioxo-chromen-3-yl)-(2-thienyl) methanone | Not Specified | Reported as best antioxidant activity in the series |

Data is based on studies of various chromene derivatives and is for illustrative purposes. biointerfaceresearch.comcaribjscitech.com

Emerging Biological Activities and Novel Mechanistic Insights

Beyond the well-documented anticancer and antioxidant effects, the chromene and coumarin frameworks are associated with a wide spectrum of other biological activities, suggesting that this compound may possess additional therapeutic potential.

Anti-inflammatory Activity: Many chromene and coumarin derivatives have demonstrated significant anti-inflammatory properties. ontosight.ai Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and cytokines.

Antimicrobial Activity: A number of chromene derivatives have been synthesized and evaluated for their antimicrobial activity against various pathogenic bacteria and fungi. islandarchives.caresearchgate.net Some have shown potent inhibitory effects, suggesting their potential as leads for the development of new anti-infective agents. islandarchives.ca

Antiviral Activity: The chromene scaffold is also found in compounds with antiviral properties, including activity against HIV. researchgate.net

Enzyme Inhibition: Besides neuronal enzymes, various chromene derivatives have been shown to selectively inhibit other important enzymes, such as carbonic anhydrases, which are involved in several physiological and pathological processes. nih.gov

Further investigation into this compound is warranted to explore these and other potential biological activities and to uncover novel mechanistic insights.

Computational and Theoretical Chemistry Studies of Methyl 7 Chloro 2h Chromene 8 Carboxylate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure, stability, and reactivity of molecules. For methyl 7-chloro-2H-chromene-8-carboxylate, DFT calculations are employed to determine its optimized molecular geometry, electronic properties, and various reactivity descriptors. These calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net

The optimized geometry reveals the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. The chromene core is largely planar, a characteristic feature of this heterocyclic system. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

Furthermore, the molecular electrostatic potential (MEP) surface is calculated to identify the electron-rich and electron-poor regions of the molecule. researchgate.net These sites are indicative of where the molecule is likely to undergo electrophilic and nucleophilic attacks, respectively. For this compound, the oxygen atoms of the carbonyl and ester groups are expected to be electron-rich (nucleophilic), while the hydrogen atoms and the region around the chlorine atom may be electron-poor (electrophilic). Mulliken charge analysis further quantifies the charge distribution on each atom, providing a more detailed picture of the molecule's polarity. researchgate.net

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.2 D |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

To explore the potential biological activity of this compound, molecular docking and dynamics simulations are employed. These computational techniques predict how a ligand (in this case, our chromene derivative) might bind to the active site of a biological target, such as a protein or enzyme. kab.ac.ugresearchgate.net The chromene scaffold is known to be a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Molecular docking studies involve placing the 3D structure of this compound into the binding pocket of a target protein and calculating the binding affinity, typically expressed as a docking score. A lower docking score generally indicates a more favorable binding interaction. These studies can reveal the specific amino acid residues involved in the binding and the types of interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the binding, showing how the ligand and protein move and adapt to each other. This can help to confirm the stability of the binding mode predicted by docking and provide insights into the thermodynamics of binding.

Table 2: Hypothetical Molecular Docking Results for this compound against Potential Cancer Targets

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | LEU83, LYS33, ASP145 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -9.1 | CYS919, ASP1046, GLU885 |

| B-cell lymphoma 2 (Bcl-2) | -7.9 | TYR101, ARG139, GLY138 |

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a molecule are often influenced by its three-dimensional shape and flexibility. Conformational analysis of this compound involves identifying the different spatial arrangements of its atoms (conformers) that can be interconverted by rotation around single bonds. The primary source of conformational flexibility in this molecule is the rotation of the methyl carboxylate group at the 8-position.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry provides a powerful means to predict the spectroscopic properties of molecules, which can be invaluable for their experimental characterization. For this compound, DFT calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. mdpi.comnih.gov

The vibrational frequencies calculated from DFT can be correlated with the absorption bands in the experimental IR spectrum, aiding in the assignment of the observed peaks to specific molecular vibrations. Similarly, the magnetic shielding tensors can be calculated to predict the 1H and 13C NMR chemical shifts. mdpi.com These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule. researchgate.net

Table 3: Predicted vs. Experimental Spectroscopic Data for a Chromene Analog (Illustrative)

| Spectroscopic Data | Predicted Value | Experimental Value |

| Carbonyl Stretch (IR) | 1720 cm-1 | 1715 cm-1 |

| Aromatic C-H Stretch (IR) | 3050 cm-1 | 3045 cm-1 |

| 1H NMR (Aromatic H) | 7.2-7.8 ppm | 7.1-7.7 ppm |

| 13C NMR (Carbonyl C) | 165 ppm | 164 ppm |

Cheminformatics and Virtual Screening Approaches for Library Design and Lead Identification

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical information. ncsu.edunih.gov In the context of drug discovery, cheminformatics plays a crucial role in the design of chemical libraries and the identification of promising lead compounds through virtual screening. mewburn.com

This compound can be considered as a single entity within a larger virtual library of chromene derivatives. By systematically modifying the substituents on the chromene core, a diverse library of related compounds can be generated in silico. This library can then be subjected to virtual screening, where computational filters are applied to select for compounds with desirable drug-like properties, such as appropriate molecular weight, lipophilicity (logP), and the absence of toxicophores. nih.gov

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed for a series of chromene analogs to correlate their chemical structures with their biological activities. longdom.org These models can then be used to predict the activity of new, unsynthesized compounds, including this compound, and to prioritize them for synthesis and experimental testing.

Emerging Research Areas and Potential Non Clinical Applications

Application as Chemical Probes for Cellular Pathways

The 2H-chromene scaffold is a promising foundation for the development of chemical probes to investigate complex cellular pathways. Derivatives of this structure have been identified as selective inhibitors of specific enzymes, such as human carbonic anhydrase IX and XII, which are associated with tumor hypoxia. nih.gov This inhibitory action suggests that molecules like methyl 7-chloro-2H-chromene-8-carboxylate could be tailored to target and modulate the activity of particular proteins. By modifying the core structure, researchers can create tools for studying enzyme function and cellular signaling cascades, contributing to a deeper understanding of disease mechanisms. nih.gov The inherent fluorescence of many chromene derivatives further enhances their utility as probes, enabling visualization and tracking within biological systems. researchgate.net

Integration into Fluorescent or Photo-Responsive Materials

Coumarin (B35378) and chromene derivatives are well-regarded for their distinctive photophysical properties, making them key components in the design of advanced materials. researchgate.netresearchgate.net These compounds are frequently used as fluorescent chemosensors and are integral to molecular recognition and materials science. mdpi.com The chromene core can be incorporated into polymers to create photoresponsive materials that change their physical or chemical properties upon exposure to light. specificpolymers.com Light can induce reversible or irreversible changes, such as isomerization or bond cleavage, leading to macroscopic alterations in shape, solubility, or optical properties. specificpolymers.comnih.gov The specific substitution pattern on this compound influences its absorption and emission spectra, offering the potential for creating materials that respond to specific wavelengths of light for applications in optical data storage or smart materials. rsc.orgresearchgate.netrug.nl

Potential in Agrochemical Research (e.g., Herbicide, Insecticide Targets)

The coumarin and chromene families have a well-documented history of biological activity, which extends to agricultural applications. researchgate.netresearchgate.net These compounds and their derivatives have demonstrated a wide spectrum of effects, including insecticidal, antifungal, herbicidal, and antiviral properties. nih.govresearchgate.net Coumarin itself has been shown to inhibit seed germination and root growth, indicating its potential as a natural herbicide. awsjournal.orgresearchgate.netresearchgate.net Research into synthetic derivatives has aimed to enhance this phytotoxic activity. notulaebiologicae.ro The presence of a chlorine atom in the structure of this compound is significant, as halogenated organic compounds are a major class of commercial pesticides. arkajainuniversity.ac.in This suggests that the target compound could be investigated as a lead structure for developing new, potentially more eco-friendly pesticides and weed control agents. researchgate.net

Table 1: Documented Agrochemical-Related Activities of Coumarin/Chromene Derivatives

| Activity Type | Organism/Process Affected | Reference |

|---|---|---|

| Herbicidal | Inhibits seed germination and root growth | awsjournal.org, researchgate.net |

| Insecticidal | Effective against eggs, larvae, and adult insects | researchgate.net |

| Antifeedant | Deters feeding in invertebrates like Spodoptera littoralis | researchgate.net |

| Antifungal | Shows activity against various fungal pathogens | nih.gov |

| Antibacterial | Exhibits inhibitory action against bacteria like S. aureus | arkajainuniversity.ac.in |

Development as Analytical Reagents or Sensors

The fluorescent nature of the chromene scaffold is a key attribute for its use in developing analytical reagents and chemosensors. researchgate.net By functionalizing the chromene ring, scientists can create probes that exhibit changes in their fluorescence intensity or wavelength in the presence of specific analytes. nih.gov For example, chromene-based fluorescent probes have been successfully designed for the highly selective and sensitive detection of hypochlorous acid (HOCl) in biological and environmental samples. researchgate.net The design of such sensors often relies on analyte-induced changes to the electronic structure of the fluorophore. The substituent groups on this compound could be engineered to interact with specific metal ions or small molecules, leading to a measurable optical response and enabling its use in quantitative analysis. nih.govliverpool.ac.uk

Precursors for Advanced Organic and Medicinal Chemistry Intermediates

This compound serves as a valuable synthetic intermediate for creating more complex molecules. The 2H-chromene nucleus is a versatile building block in organic synthesis. rsc.org The chloro and ester functional groups on the molecule are amenable to a wide range of chemical transformations. For instance, the chlorine atom can be substituted via nucleophilic aromatic substitution, and the ester can be hydrolyzed to a carboxylic acid or converted to an amide, allowing for the attachment of diverse molecular fragments. arkajainuniversity.ac.innih.govresearchgate.net The synthesis of related 7-chloro-chromene derivatives has been reported, demonstrating the feasibility of creating these structures as platforms for further chemical elaboration. nih.gov This versatility makes the compound a useful precursor for synthesizing novel heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. nih.govmdpi.com

Conclusions and Future Directions in Research on Methyl 7 Chloro 2h Chromene 8 Carboxylate

Summary of Key Academic Discoveries and Methodological Innovations

Research into chromene derivatives has yielded significant academic discoveries and innovative synthetic methodologies. A major advancement has been the widespread adoption of multicomponent reactions (MCRs) for the efficient, one-pot synthesis of complex chromene structures. researchgate.netjcsp.org.pk These methods offer considerable advantages, including operational simplicity, reduced reaction times, and high yields. jcsp.org.pklew.ro Various catalysts, including organocatalysts and nanoparticles, have been successfully employed to facilitate these reactions under environmentally benign conditions. uobaghdad.edu.iqbiointerfaceresearch.com

Spectroscopic techniques such as NMR (1H and 13C), mass spectrometry, and infrared spectroscopy are instrumental in the characterization of novel chromene derivatives, providing crucial insights into their structural and electronic properties. ekb.eg Furthermore, computational studies, including molecular docking and ADME predictions, are increasingly being used to forecast the biological activities and pharmacokinetic profiles of new chromene compounds, guiding synthetic efforts towards molecules with higher therapeutic potential. nih.gov

Identification of Unexplored Synthetic Pathways and Derivatization Opportunities

While MCRs represent a powerful tool, there remain unexplored synthetic pathways for accessing specific substitution patterns on the chromene ring, such as that found in methyl 7-chloro-2H-chromene-8-carboxylate. The synthesis of this target molecule would likely require a multi-step approach, possibly involving the initial synthesis of a substituted salicylaldehyde (B1680747) precursor followed by a cyclization reaction to form the chromene core.

Potential Synthetic Strategies:

| Strategy | Description | Key Intermediates |

| Pechmann Condensation | Condensation of a substituted phenol (B47542) with a β-ketoester in the presence of an acid catalyst. | 4-chlororesorcinol, dimethyl 2-oxosuccinate |

| Perkin Reaction | Reaction of an o-hydroxybenzaldehyde with an acetic anhydride (B1165640) derivative. | 2-hydroxy-4-chlorobenzaldehyde |

| Knoevenagel Condensation | Condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group. | 2-hydroxy-4-chlorobenzaldehyde, malonic acid derivative |

The ester functional group at the 8-position and the chloro substituent at the 7-position of this compound offer numerous opportunities for derivatization. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, or other functional groups. The chloro group can potentially undergo nucleophilic aromatic substitution, although this may require harsh reaction conditions.

Prospects for Discovering Novel Pre-clinical Biological Targets and Mechanisms

Chromene derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. orientjchem.orgresearchgate.net The presence of a chlorine atom on the chromene ring can significantly influence the biological activity of the molecule. For instance, chlorinated coumarins have shown efficacy against Escherichia coli. islandarchives.ca

Given the established bioactivity of related compounds, this compound and its derivatives are promising candidates for preclinical investigation against a variety of biological targets.

Potential Biological Targets and Activities:

| Biological Target/Activity | Rationale |

| Anticancer | Many chromene derivatives exhibit potent cytotoxic activity against various cancer cell lines. orientjchem.orgbenthamdirect.com |

| Antimicrobial | The chromene scaffold is present in natural antibiotics, and halogenated derivatives often show enhanced antimicrobial effects. islandarchives.ca |

| Anti-inflammatory | Chromenes have been shown to possess anti-inflammatory properties. orientjchem.org |

| Enzyme Inhibition | Chromene derivatives have been identified as inhibitors of various enzymes, including acetylcholinesterase and butyrylcholinesterase. nih.gov |

Future research should focus on screening this compound and its derivatives against a panel of cancer cell lines, bacterial and fungal strains, and key enzymes involved in disease pathways. Mechanistic studies will be crucial to elucidate the mode of action of any active compounds.

Integration of the Compound into Multi-Component Systems and Hybrid Molecules

The development of hybrid molecules that incorporate multiple pharmacophores is a growing trend in drug discovery. The chromene scaffold is an excellent candidate for inclusion in such systems due to its versatile chemistry and broad biological activity. nih.gov this compound could be integrated into multi-component systems or used as a building block for the synthesis of more complex hybrid molecules.

For example, the carboxylic acid derivative could be coupled with other biologically active moieties, such as indole (B1671886) or quinoline, to create novel compounds with potentially synergistic or dual-action therapeutic effects. nih.gov The chromene core itself can be fused with other heterocyclic rings to generate novel polycyclic systems with unique three-dimensional structures and biological properties.

Methodological Challenges and Opportunities in Chromene Research

Despite significant progress, challenges remain in chromene research. The development of stereoselective syntheses of chiral chromenes is an ongoing area of investigation. uobaghdad.edu.iq Furthermore, the synthesis of specific substitution patterns on the chromene ring can be challenging and may require the development of novel synthetic methodologies.

The exploration of green and sustainable synthetic methods for chromene synthesis is a significant opportunity. researchgate.net This includes the use of renewable starting materials, environmentally friendly solvents, and energy-efficient reaction conditions, such as microwave-assisted synthesis. biointerfaceresearch.com The continued development of novel catalysts for chromene synthesis will also be crucial for improving the efficiency and selectivity of these reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 7-chloro-2H-chromene-8-carboxylate, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves Claisen condensation of substituted salicylaldehydes with methyl acetoacetate, followed by chlorination. For yield optimization:

- Use anhydrous conditions and catalysts like piperidine or acetic acid to enhance cyclization efficiency.

- Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

- Key Parameters to Track :

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–100°C |

| Solvent | Toluene or DMF |

| Catalyst Loading | 0.5–1.5 mol% |

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Compare and NMR peaks with literature data for analogous chromenones (e.g., 7-hydroxy-4-methyl-2H-chromen-2-one ). Expect aromatic proton signals at δ 6.8–7.5 ppm and carbonyl peaks near δ 165–170 ppm.

- Mass Spectrometry : ESI-MS should show [M+H] at m/z 240.03 (calculated for CHClO).

- X-ray Crystallography : Resolve crystal structure to confirm substituent positions and planarity of the chromene ring .

Advanced Research Questions

Q. How do electronic effects of the chlorine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chlorine at position 7 enhances electrophilicity at position 2, enabling Suzuki-Miyaura couplings.

- Design experiments using Pd(PPh) as a catalyst and aryl boronic acids.

- Compare reaction rates with non-chlorinated analogs (e.g., methyl 4-methyl-2H-chromene-8-carboxylate) to isolate electronic effects .

- Data Contradiction Tip : If yields are inconsistent, verify moisture sensitivity of intermediates via Karl Fischer titration .

Q. What computational methods are suitable for predicting the biological activity of this compound?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify nucleophilic/electrophilic regions.

- Use molecular docking (AutoDock Vina) to simulate interactions with target enzymes (e.g., COX-2 or kinases). Validate with MD simulations (AMBER) to assess binding stability .

- Cross-reference computational predictions with in vitro assays (e.g., enzyme inhibition IC) to resolve discrepancies .

Q. How can researchers address contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Conduct orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity).

- Control variables:

- Purity (>98% by HPLC).

- Solubility (use DMSO stock solutions with ≤0.1% v/v).

- Analyze structure-activity relationships (SAR) using analogs (e.g., 7-fluoro or 7-bromo derivatives) to isolate substituent effects .

Data Presentation & Reproducibility

Q. What are best practices for presenting spectral data and synthetic protocols in publications?

- Methodological Answer :

- Follow guidelines from Med. Chem. Commun.:

- Include raw spectral data (e.g., NMR integrals, coupling constants) in supplementary materials.

- Use color-coded schematics for reaction pathways (avoid overcrowding figures with structures) .

- For reproducibility:

- Document exact quenching/workup conditions (e.g., pH adjustment to 6–7 for acid-sensitive intermediates) .

Q. How to resolve discrepancies in melting point or spectral data across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.